2-Chloro-N-methyl-4-nitroaniline CAS number 6085-92-3
2-Chloro-N-methyl-4-nitroaniline CAS number 6085-92-3
An In-Depth Technical Guide to 2-Chloro-N-methyl-4-nitroaniline (CAS: 6085-92-3)
Section 1: Abstract and Introduction
2-Chloro-N-methyl-4-nitroaniline, identified by CAS number 6085-92-3, is a substituted nitroaromatic amine of significant interest in synthetic organic chemistry.[1][2] Its molecular structure, featuring a chloro, a nitro, and an N-methylamino group on a benzene ring, provides a unique combination of reactivity and functionality. This makes it a valuable intermediate and building block in the synthesis of more complex molecules.[3] While not as extensively documented as its parent compound, 2-chloro-4-nitroaniline, its utility can be inferred from the critical role similar compounds play in the development of dyes, pigments, and active pharmaceutical ingredients (APIs).[4][5][6]
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of the compound's physicochemical properties, outlines a plausible and detailed synthetic pathway, discusses its spectroscopic signature and chemical reactivity, and covers essential safety and handling protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, reflecting the perspective of a senior application scientist focused on practical and reliable laboratory execution.
Section 2: Compound Identification and Physicochemical Properties
The fundamental properties of 2-Chloro-N-methyl-4-nitroaniline are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6085-92-3 | [1][2][7] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.60 g/mol | [1][7] |
| IUPAC Name | 2-chloro-N-methyl-4-nitroaniline | [8] |
| Appearance | Light yellow to yellow to orange powder/crystal | [7] |
| Melting Point | 117.0 - 121.0 °C | [7] |
| Purity | Typically >98.0% (by GC) | [7] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetic acid. | [5][9] |
| Storage | Room temperature, recommended in a cool, dark place (<15°C). | [7] |
Section 3: Synthesis and Purification
A robust synthesis of 2-Chloro-N-methyl-4-nitroaniline can be logically designed as a two-step process starting from the readily available 4-nitroaniline. This strategy involves an initial electrophilic chlorination followed by a nucleophilic N-methylation.
Synthetic Pathway Overview
The overall transformation is illustrated below. The first step introduces the chlorine atom ortho to the amino group, a position activated by the amine. The second step selectively methylates the nitrogen atom of the secondary amine.
Caption: Two-step synthesis of 2-Chloro-N-methyl-4-nitroaniline.
Experimental Protocol: Synthesis
This protocol is based on well-established chemical transformations for chlorination and N-alkylation of anilines.[5]
Step 1: Synthesis of 2-Chloro-4-nitroaniline from 4-Nitroaniline
-
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Chlorine (Cl₂) gas
-
Water (deionized)
-
Sodium bisulfite (for quenching)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, create a slurry of 4-nitroaniline in aqueous hydrochloric acid. The acid serves to protonate the aniline, making it soluble and deactivating it slightly to prevent over-chlorination.
-
Cool the mixture to 0-5°C using an ice bath.
-
Bubble chlorine gas slowly through the stirred slurry. The reaction is exothermic; maintain the temperature below 10°C. The progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine.
-
Carefully pour the reaction mixture into a beaker of crushed ice. The product will precipitate as a yellow solid.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of ~7.
-
Filter the crude product, wash thoroughly with cold water to remove residual salts, and dry under vacuum.
-
Step 2: N-Methylation of 2-Chloro-4-nitroaniline
-
Materials:
-
2-Chloro-4-nitroaniline (from Step 1)
-
Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly Toxic and Carcinogenic
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate and Hexane (for chromatography)
-
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the crude 2-Chloro-4-nitroaniline in anhydrous acetone.
-
Add anhydrous potassium carbonate. The base is crucial for deprotonating the amine, rendering it nucleophilic.
-
With vigorous stirring, add dimethyl sulfate dropwise via a syringe. An equimolar amount is a good starting point, but a slight excess may be needed.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude target compound.
-
Purification Protocol
-
Method: Recrystallization or Flash Column Chromatography.
-
Procedure (Recrystallization):
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. The purity should be confirmed by melting point analysis and spectroscopic methods.
-
Section 4: Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is employed for this purpose.
Characterization Workflow
The logical flow from synthesis to a validated final product involves rigorous purification and analysis.
Caption: Workflow for purification and characterization.
Expected Spectroscopic Data
While a definitive spectrum must be obtained experimentally, the expected signals can be predicted from the molecular structure.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: 3 signals in the ~7.0-8.5 ppm range. Expect a doublet, a doublet of doublets, and a singlet/doublet depending on coupling. N-H Proton: A broad singlet (if present, as it's a secondary amine) around 4-6 ppm, which is D₂O exchangeable. N-CH₃ Protons: A doublet around 2.8-3.2 ppm, coupled to the N-H proton. This will collapse to a singlet upon D₂O exchange. |
| ¹³C NMR | Aromatic Carbons: 6 signals between ~110-155 ppm. Methyl Carbon: 1 signal for the -CH₃ group around 30-40 ppm. |
| FTIR (cm⁻¹) | N-H Stretch: A sharp peak around 3350-3450 cm⁻¹. C-H Stretch (Aromatic): ~3000-3100 cm⁻¹. C-H Stretch (Aliphatic): ~2850-2960 cm⁻¹. N-O Asymmetric Stretch: Strong peak at ~1500-1550 cm⁻¹. N-O Symmetric Stretch: Strong peak at ~1300-1360 cm⁻¹. C-Cl Stretch: ~700-850 cm⁻¹. |
| Mass Spec (MS) | Molecular Ion (M⁺): A peak at m/z ≈ 186, with a characteristic M+2 isotope peak at m/z ≈ 188 (approx. 1/3 the intensity) due to the presence of ³⁷Cl. |
Section 5: Chemical Reactivity and Synthetic Utility
The utility of 2-Chloro-N-methyl-4-nitroaniline as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using standard reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.[10] This transformation yields a diamine derivative, a common precursor for heterocyclic compounds, polymers, and APIs.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles. This reaction is activated by the electron-withdrawing nitro group, allowing for the introduction of other functionalities like alkoxy or cyano groups.
-
Reactions at the Amino Group: The secondary amine can undergo further reactions such as acylation to form amides or be used in coupling reactions.
Its structural similarity to intermediates used in the synthesis of dyes and pharmaceuticals, such as niclosamide, suggests its potential as a key building block in programs targeting new chemical entities.[6][11][12]
Section 6: Safety, Handling, and Storage
Disclaimer: This information is based on data for structurally related compounds like 2-chloro-4-nitroaniline.[9][13] A specific Safety Data Sheet (SDS) for CAS 6085-92-3 must be consulted prior to handling.
-
Hazard Identification:
-
Recommended Handling and Personal Protective Equipment (PPE):
| Precaution | Specification | Rationale |
| Ventilation | Handle only in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[13] |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | To prevent eye contact and serious irritation.[13] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To avoid skin contact and absorption.[13] |
| Skin Protection | Lab coat, long pants, closed-toe shoes. | To prevent accidental skin exposure. |
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][16]
Section 7: Conclusion
2-Chloro-N-methyl-4-nitroaniline (CAS 6085-92-3) is a functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its well-defined structure allows for predictable chemical transformations, making it a valuable tool for constructing complex molecular architectures in the pharmaceutical, agrochemical, and materials science sectors. This guide provides the foundational knowledge—from synthesis and purification to characterization and safety—required for its effective and safe utilization in a research and development setting.
Section 8: References
-
PubChem. 2-Chloro-6-methyl-4-nitroaniline. [Link]
-
Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4-nitroaniline. [Link]
-
Google Patents. CN112358404A - Preparation method of 2-chloro-6-methylaniline.
-
PubChem. 2-Chloro-4-nitroaniline. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. [Link]
-
Khan F, Pal D, Vikram S, Cameotra SS. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One. 2013;8(4):e62178. [Link]
-
Pharmazer. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]
-
SIELC Technologies. 2-Chloro-4-nitroaniline. [Link]
-
PLOS One. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
Sources
- 1. 2-chloro-4-nitro-n-methylaniline,(CAS# 6085-92-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. molcore.com [molcore.com]
- 3. 6085-92-3 | 2-Chloro-4-nitro-N-methylaniline - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-nitro-N-methylaniline | 6085-92-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. 2-Chloro-N-methyl-4-nitroaniline 95.00% | CAS: 6085-92-3 | AChemBlock [achemblock.com]
- 9. 2-CHLORO-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Page loading... [guidechem.com]
- 11. nbinno.com [nbinno.com]
- 12. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
